Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acyl chlorides, amines, and ethyl alcohol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds. Safety measures and environmental considerations are also crucial in industrial production to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
This compound: This compound shares a similar core structure but differs in the substituents attached to the thiophene ring.
5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, which may affect its reactivity and biological activity.
2-(3-methylbenzamido)-4-methyl-5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxamide: This compound has an amide group instead of an ester group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C25H22ClF3N2O4S and a molar mass of approximately 538.97 g/mol. Its structure includes a thiophene core with various substituents that contribute to its reactivity and biological activity. The presence of chloro and trifluoromethyl groups, along with multiple amide functionalities, suggests potential interactions with biological targets.
Pharmacological Activities
Research indicates that compounds containing thiophene moieties often exhibit a range of pharmacological activities, including:
- Antitumor Activity : Thiophene derivatives have been investigated for their ability to inhibit tumor growth. For instance, similar compounds have shown effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .
- Antimicrobial Properties : Some thiophene derivatives have demonstrated significant antimicrobial effects, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : The structural characteristics of thiophenes may also confer anti-inflammatory properties, which are valuable in treating chronic inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : Similar compounds have been designed as epidermal growth factor receptor (EGFR) inhibitors. EGFR plays a crucial role in cell proliferation and survival; thus, inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies have indicated that thiophene derivatives can induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Antitumor Activity Study
A recent study synthesized a series of thiophene derivatives, including compounds structurally related to this compound. The results showed that these compounds exhibited IC50 values as low as 0.35 μM against A549 cells, indicating potent antitumor activity .
Interaction Studies
Interaction studies have highlighted the importance of understanding how this compound interacts with biological targets. For example, compounds with similar structures have been shown to effectively inhibit EGFR kinase activity, which is a promising target for anticancer therapies .
Summary Table of Biological Activities
Properties
Molecular Formula |
C24H20ClF3N2O4S |
---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H20ClF3N2O4S/c1-4-34-23(33)18-13(3)19(35-22(18)30-20(31)14-7-5-6-12(2)10-14)21(32)29-17-11-15(24(26,27)28)8-9-16(17)25/h5-11H,4H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
WCURZRZBWURETA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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